Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate
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Overview
Description
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intensity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate typically involves a multi-step process:
Diazotization: The starting material, 4-methoxy-o-toluidine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-(4-methoxy-o-tolyl)carbamoyl-1-naphthol under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to introduce the sulfonate group, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, facilitating binding and color change.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-((2-hydroxy-3-((4-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate
- Sodium 3-((2-hydroxy-3-((4-methoxyphenyl)carbamoyl)-1-naphthyl)azo)-4-chlorobenzenesulphonate
Uniqueness
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring stable and intense dyes.
Properties
CAS No. |
25047-71-6 |
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Molecular Formula |
C26H22N3NaO7S |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
sodium;3-[[2-hydroxy-3-[(4-methoxy-2-methylphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C26H23N3O7S.Na/c1-15-12-17(35-2)8-10-21(15)27-26(31)20-13-16-6-4-5-7-19(16)24(25(20)30)29-28-22-14-18(37(32,33)34)9-11-23(22)36-3;/h4-14,30H,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1 |
InChI Key |
DAEROULMYZMJRN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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